molecular formula C16H17NO3 B5767315 N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide CAS No. 5938-61-4

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide

Cat. No.: B5767315
CAS No.: 5938-61-4
M. Wt: 271.31 g/mol
InChI Key: KGSJKLDIXXWXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a methoxyphenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxybenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-phenoxyacetamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-phenoxyethylamine.

    Substitution: Formation of N-[(4-methoxyphenyl)methyl]-2-(substituted phenoxy)acetamide.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide can be compared with other similar compounds such as:

    N-[(4-methoxyphenyl)methyl]-2-phenoxyethylamine: This compound lacks the amide group and has different chemical properties.

    N-[(4-hydroxyphenyl)methyl]-2-phenoxyacetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    N-[(4-methoxyphenyl)methyl]-2-(substituted phenoxy)acetamide: These compounds have various substituents on the phenoxy group, leading to different chemical and biological properties.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)11-17-16(18)12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJKLDIXXWXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357565
Record name N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5938-61-4
Record name N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.